molecular formula C15H17NO B13621727 4-(Benzyloxy)-2,5-dimethylaniline CAS No. 92646-40-7

4-(Benzyloxy)-2,5-dimethylaniline

Katalognummer: B13621727
CAS-Nummer: 92646-40-7
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: JQEXZIMHDYZQPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)-2,5-dimethylaniline is an organic compound belonging to the class of anilines It features a benzyloxy group attached to the benzene ring, along with two methyl groups at the 2 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2,5-dimethylaniline typically involves the reaction of 4-benzyloxybenzaldehyde with 2,5-dimethylaniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the benzaldehyde derivative is coupled with the aniline derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Benzyloxy)-2,5-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Zinc or tin in dilute hydrochloric acid.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; aluminum chloride for Friedel-Crafts acylation.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Nitro or acyl-substituted aromatic compounds.

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-2,5-dimethylaniline is not fully understood. it is believed to interact with specific molecular targets, leading to various biological effects. For instance, similar compounds like monobenzone exert their effects by increasing the excretion of melanin from melanocytes, leading to depigmentation . The exact pathways and molecular targets involved in the action of this compound require further investigation.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(Benzyloxy)-2,5-dimethylaniline is unique due to the presence of both benzyloxy and dimethyl groups on the aromatic ring, which can influence its reactivity and potential applications. Its specific substitution pattern distinguishes it from other similar compounds, making it valuable for targeted synthetic and research purposes.

Eigenschaften

CAS-Nummer

92646-40-7

Molekularformel

C15H17NO

Molekulargewicht

227.30 g/mol

IUPAC-Name

2,5-dimethyl-4-phenylmethoxyaniline

InChI

InChI=1S/C15H17NO/c1-11-9-15(12(2)8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3

InChI-Schlüssel

JQEXZIMHDYZQPS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1OCC2=CC=CC=C2)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.